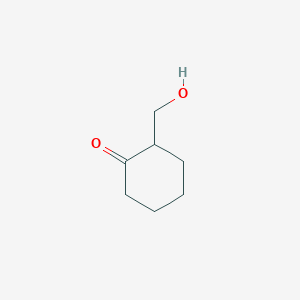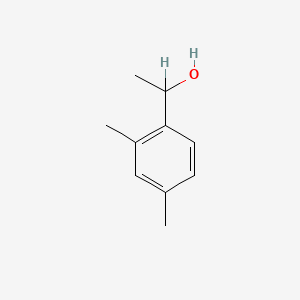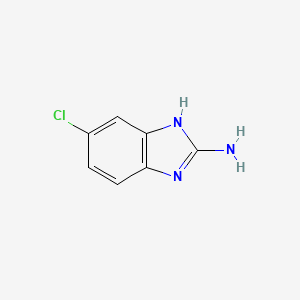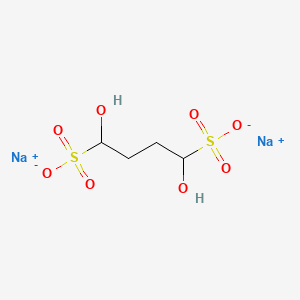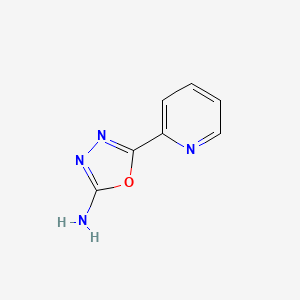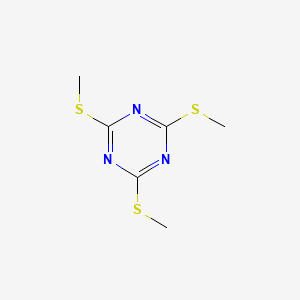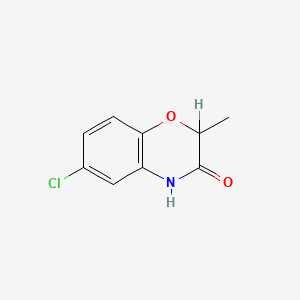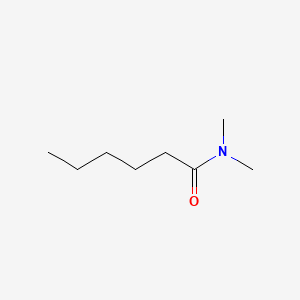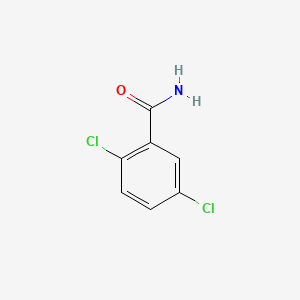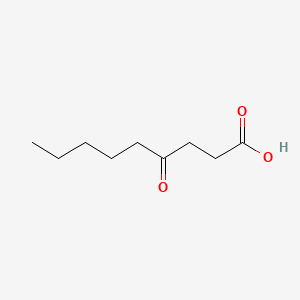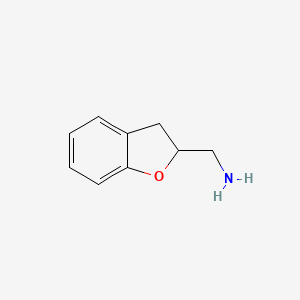
(2,3-Dihydrobenzofuran-2-yl)methanamine
Übersicht
Beschreibung
“(2,3-Dihydrobenzofuran-2-yl)methanamine” is an organic compound that belongs to the class of heterocyclic amines . It is a member of 1-benzofurans .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofurans has been a topic of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular formula of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is C9H11NO . The InChI code is 1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 . The Canonical SMILES is C1C(OC2=CC=CC=C21)CN .Physical And Chemical Properties Analysis
The molecular weight of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is 149.19 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 35.2 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthetic Chemistry
A study on diiron(III) complexes, including derivatives similar in structure to "(2,3-Dihydrobenzofuran-2-yl)methanamine," explored their role as catalysts for selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis with high turnover numbers and selectivity, emphasizing the importance of the ligand structure in determining the catalytic efficiency and selectivity in alkane hydroxylation (Sankaralingam & Palaniandavar, 2014).
Synthesis of Heterocyclic Compounds
Research on the synthesis and characterization of Schiff bases from 3-aminomethyl pyridine, which shares functional similarities with "(2,3-Dihydrobenzofuran-2-yl)methanamine," highlighted potential anticonvulsant agents. These compounds showed significant seizure protection in various models, pointing to the therapeutic potential of structurally similar compounds (Pandey & Srivastava, 2011).
Antimicrobial and Anticancer Studies
A study on the synthesis and antimicrobial evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, which are related to "(2,3-Dihydrobenzofuran-2-yl)methanamine," found these compounds to exhibit variable degrees of antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Molecular Docking and Biological Efficacy
Characterization, molecular docking, and biological studies on Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine revealed their antibacterial and anticancer potential. These complexes showed significant efficacy against microbial targets and cancer cell lines, highlighting the utility of such compounds in medicinal chemistry (Preethi et al., 2021).
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZCAHOMXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274884 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzofuran-2-yl)methanamine | |
CAS RN |
21214-11-9 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



